

Dyrk1-IN-1 Inhibitor: A Technical Guide to Discovery and Development

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Compound of Interest

Compound Name: *Dyrk1-IN-1*

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Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's disease, certain cancers, and Down syndrome.^{[1][2][3]} This serine/threonine kinase, encoded on chromosome 21, plays a crucial role in cell proliferation, differentiation, and apoptosis.^{[3][4]} Its dysregulation is implicated in the pathology of numerous conditions, making the development of potent and selective inhibitors a key focus of modern drug discovery. This technical guide provides an in-depth overview of the discovery and development of **Dyrk1-IN-1**, a notable inhibitor of DYRK1A, and related compounds.

Quantitative Data: Inhibitor Potency and Selectivity

The following tables summarize the inhibitory activity of **Dyrk1-IN-1** and other key DYRK1A inhibitors. This data is essential for comparing the potency and selectivity of these compounds, which are critical parameters in drug development.

| Compound | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | Other Kinases IC50 (nM) | Reference |
|----------------|------------------|------------------|---|-----------|
| Dyrk1-IN-1 | 220 | - | - | [4] |
| Compound 11 | 0.4 | 2.7 | DYRK2: 19, Clk1: 7.1, Clk2: 9.4, Clk3: 54, Cdk2: 100, GSK3β: 94 | [5] |
| Harmine | 33 | 166 | MAO-A inhibition is a notable off- target effect. | [6] |
| EHT 5372 | Subnanomolar | Subnanomolar | - | |
| Leucettine L41 | - | - | Dual CLK/DYRK1A inhibitor. | [5] |
| FINDY | - | - | A folding intermediate- selective inhibitor, does not inhibit the mature kinase. | [7] |
| AZ191 | 88 | 17 | DYRK2: >1870 | [6] |
| Fisetin | 149.5 | - | - | [5] |
| Quercetin | 737.9 | - | - | [5] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key methodologies used in the characterization of **Dyrk1-**

IN-1 and other DYRK1A inhibitors. For complete, step-by-step instructions, it is recommended to consult the supplementary materials of the cited publications.

DYRK1A Kinase Inhibition Assay (General Protocol)

A common method to determine the potency of DYRK1A inhibitors is through in vitro kinase assays. The ADP-Glo™ Kinase Assay is a frequently used commercial kit.

Objective: To measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.

General Steps:

- **Reaction Setup:** A reaction mixture is prepared containing the DYRK1A enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a buffered solution.
- **Inhibitor Addition:** The test compound (e.g., **Dyrk1-IN-1**) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
- **Incubation:** The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.
- **ADP Detection:** The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent, the Kinase Detection Reagent, is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
- **Data Analysis:** The luminescence is measured using a plate reader. The amount of light produced is proportional to the amount of ADP generated and, therefore, to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.^[8]

Synthesis of Pyrazolo[1,5-b]pyridazine Core Structure

Dyrk1-IN-1 belongs to the pyrazolo[1,5-b]pyridazine class of compounds. The synthesis of this core structure is a key step in the development of these inhibitors.

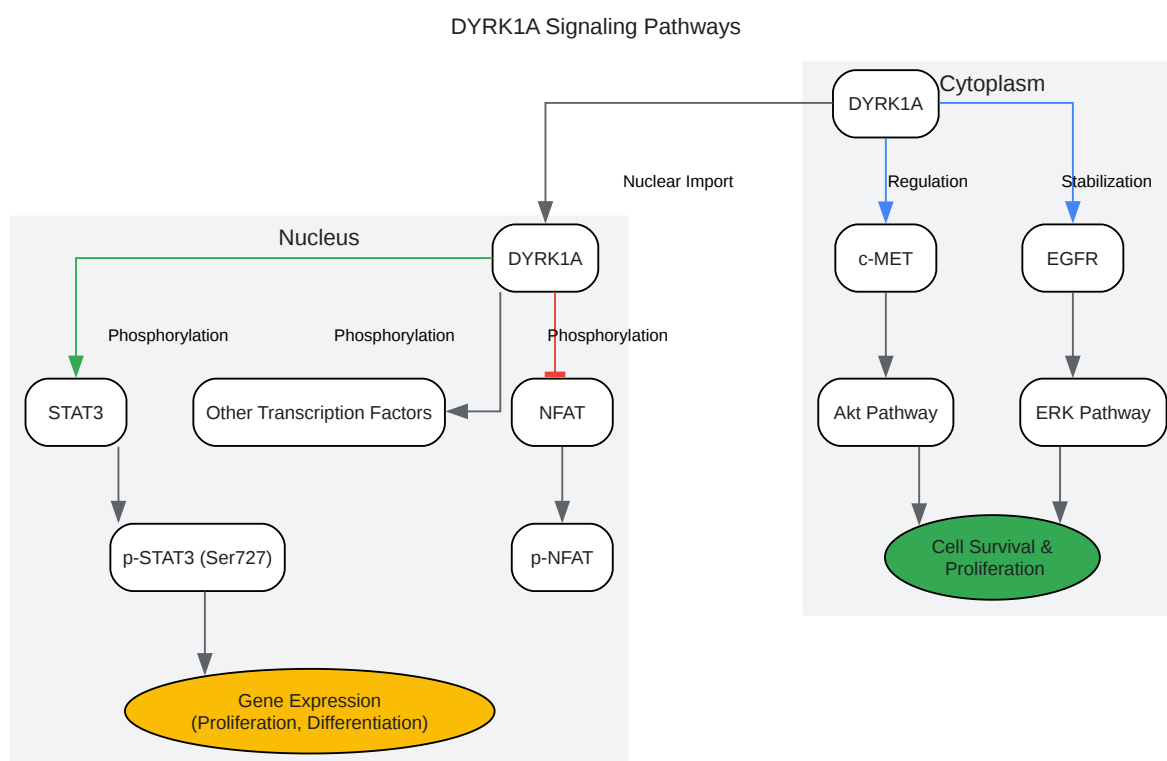
Objective: To synthesize the foundational pyrazolo[1,5-b]pyridazine scaffold.

General Synthetic Strategy:

The synthesis often involves a multi-step process. A common approach includes a [3+2] cycloaddition reaction. For instance, a 1-aminopyridazinium salt can be reacted with a substituted alkyne to form the pyrazolo[1,5-b]pyridazine ring system. Further modifications can then be made to the core structure to enhance potency and selectivity.^{[9][10]}

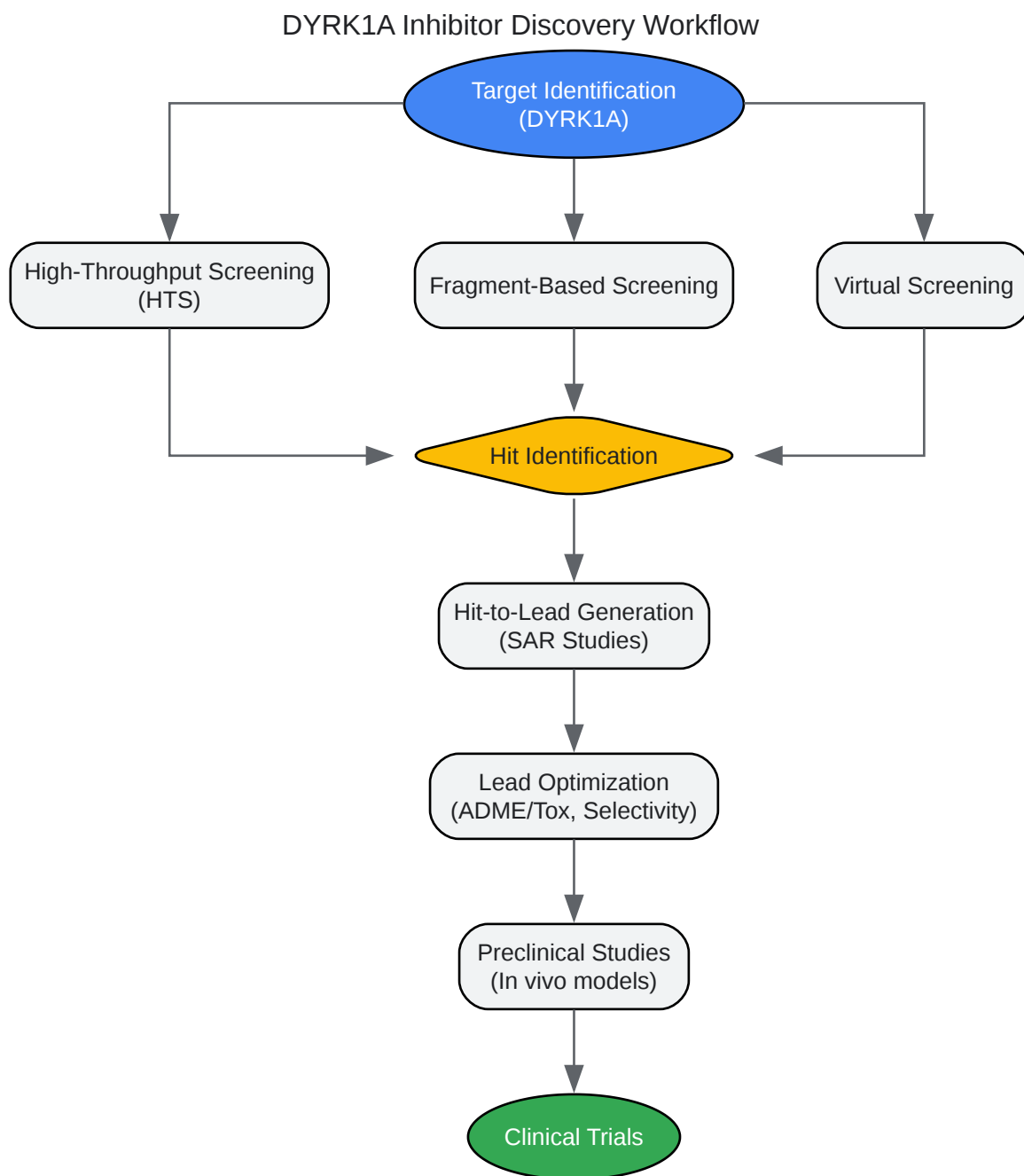
Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which DYRK1A is involved is critical for elucidating the mechanism of action of its inhibitors and their potential therapeutic effects. Graphviz diagrams are provided below to visualize these complex relationships and a typical workflow for inhibitor discovery.



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Caption: Key signaling pathways modulated by DYRK1A in the cytoplasm and nucleus.

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Caption: A generalized workflow for the discovery and development of DYRK1A inhibitors.

Conclusion

The discovery and development of **Dyrk1-IN-1** and other potent and selective DYRK1A inhibitors represent a significant advancement in the pursuit of novel therapeutics for a variety of challenging diseases. The data and methodologies presented in this guide underscore the importance of a multi-faceted approach, combining quantitative biochemical assays, detailed synthetic chemistry, and a deep understanding of the underlying biological pathways. As research in this field continues, the development of next-generation DYRK1A inhibitors with improved pharmacokinetic and pharmacodynamic profiles holds great promise for clinical applications.

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